2-PHENYL-6-{[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-1H,2H,3H,4H,7H-PYRAZOLO[3,4-B]PYRIDINE-3,4-DIONE
Overview
Description
2-PHENYL-6-{[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-1H,2H,3H,4H,7H-PYRAZOLO[3,4-B]PYRIDINE-3,4-DIONE is a complex heterocyclic compound It features a pyrazolo[3,4-b]pyridine core, which is a fused bicyclic system, and is substituted with phenyl and tetrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-PHENYL-6-{[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-1H,2H,3H,4H,7H-PYRAZOLO[3,4-B]PYRIDINE-3,4-DIONE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl acetoacetate with phenyl hydrazine or methyl hydrazine can yield intermediate pyrazolones, which can then be further functionalized .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-PHENYL-6-{[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-1H,2H,3H,4H,7H-PYRAZOLO[3,4-B]PYRIDINE-3,4-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The phenyl and tetrazolyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the phenyl or tetrazolyl rings.
Scientific Research Applications
2-PHENYL-6-{[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-1H,2H,3H,4H,7H-PYRAZOLO[3,4-B]PYRIDINE-3,4-DIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-PHENYL-6-{[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-1H,2H,3H,4H,7H-PYRAZOLO[3,4-B]PYRIDINE-3,4-DIONE involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-5-mercaptotetrazole: Similar in structure due to the presence of the tetrazole ring.
2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetonitrile: Another compound with a tetrazole ring and sulfur linkage.
1H-Indole, 2-phenyl-: Shares the phenyl substitution but differs in the core structure.
Uniqueness
2-PHENYL-6-{[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-1H,2H,3H,4H,7H-PYRAZOLO[3,4-B]PYRIDINE-3,4-DIONE is unique due to its fused pyrazolo[3,4-b]pyridine core, which imparts distinct chemical and biological properties. Its combination of phenyl and tetrazolyl groups further enhances its versatility in various applications.
Properties
IUPAC Name |
2-phenyl-6-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N7O2S/c28-16-11-13(12-30-20-22-24-25-27(20)15-9-5-2-6-10-15)21-18-17(16)19(29)26(23-18)14-7-3-1-4-8-14/h1-11H,12H2,(H2,21,23,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKYOODUQOEVHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(N2)NC(=CC3=O)CSC4=NN=NN4C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N7O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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